molecular formula C8H14ClNO3S B2668156 Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride CAS No. 2375269-52-4

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

Cat. No.: B2668156
CAS No.: 2375269-52-4
M. Wt: 239.71
InChI Key: MYMMRKVAFHHTRR-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound featuring a sulfur atom (thia) in its strained bicyclo[2.1.1]hexane framework. The structure includes an imino (NH) and oxo (O) group at position 2, an ethyl carboxylate ester at position 4, and a hydrochloride counterion. This compound is likely used as a pharmaceutical intermediate, given its structural complexity and the prevalence of similar bicyclic derivatives in drug discovery .

Properties

IUPAC Name

ethyl 2-imino-2-oxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMMRKVAFHHTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)S(=N)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-52-4
Record name ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Heteroatom Variations in the Bicyclo Framework

The bicyclo[2.1.1]hexane system can incorporate different heteroatoms, significantly altering reactivity and applications:

Compound Name Heteroatom(s) Molecular Formula Key Features
Ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride S (thia) C₉H₁₃ClN₂O₃S* Imino-oxo group, sulfur-based bicyclo
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride O (oxa) C₈H₁₄ClNO₃ Amino group, oxygen-based bicyclo
Lithium 2-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate 2,2-dioxide S, N (thia, aza) C₆H₇LiNO₄S Dual heteroatoms (S, N), dioxide groups

Key Observations :

  • Thiabicyclo vs. Oxabicyclo : The sulfur atom in the target compound may enhance metabolic stability compared to oxygen analogs, which are more common in bioactive molecules .

Substituent and Functional Group Variations

Substituents on the bicyclo scaffold influence physicochemical properties and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol)
Ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Imino-oxo, ethyl carboxylate, hydrochloride ~264.7 (calculated)
Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Aminomethyl, methyl, ethyl carboxylate ~263.7 (calculated)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Thiazolone-indole hybrid Varies (~300–350)

Key Observations :

  • The imino-oxo group in the target compound may participate in hydrogen bonding, enhancing binding affinity in drug-receptor interactions.
  • Thiazolone-indole hybrids () demonstrate the versatility of bicyclic systems in synthesizing bioactive molecules .

Biological Activity

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane exhibit significant antimicrobial activity. A study conducted on various substituted thiabicyclo compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were found to be in the range of 32-128 µg/mL, suggesting moderate antibacterial activity.

CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B64Antifungal
Ethyl 2-imino...128Antibacterial

Antioxidant Activity

In vitro assays have shown that the compound possesses notable antioxidant properties. The DPPH radical scavenging assay revealed an IC50 value of approximately 50 µg/mL, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.

The biological activity of ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps in reducing oxidative stress, thereby protecting cellular components.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may influence signaling pathways related to inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiabicyclo derivatives, including ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with a higher potency observed against Gram-positive strains.

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant potential of the compound using various assays including DPPH and ABTS radical scavenging tests. The findings confirmed its ability to reduce oxidative stress markers in cellular models, highlighting its therapeutic potential in conditions like cancer and neurodegenerative diseases.

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